![molecular formula C8H7F3S B1275486 Benzyl trifluoromethyl sulfide CAS No. 351-60-0](/img/structure/B1275486.png)
Benzyl trifluoromethyl sulfide
Overview
Description
Benzyl trifluoromethyl sulfide is a chemical compound with the CAS Number: 351-60-0 and a molecular weight of 192.2 . It is used for research and development purposes .
Synthesis Analysis
Trifluoromethyl sulfoxides are a new class of trifluoromethylation reagents. They engage in metal-free C-H trifluoromethylation with a range of (hetero)arenes . The synthesis of stable ionic trifluoromethiolate salts was accomplished in quantitative yields via reduction of bis (trifluoromethyl) disulfide and trifluoromethanesulfenyl chloride .
Molecular Structure Analysis
The molecular structure of Benzyl trifluoromethyl sulfide contains a total of 19 bonds; 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfide . The chemical formula is C8H7F3S .
Chemical Reactions Analysis
Trifluoromethyl sulfoxides are a new class of trifluoromethylthiolating reagent. They engage in metal-free C-H trifluoromethylation with a range of (hetero)arenes . The reaction between phosphinic acid thioesters and benzyl Grignard reagents leads to the formation of benzyl sulfides .
Physical And Chemical Properties Analysis
Benzyl trifluoromethyl sulfide has a boiling point of 76-77/30 Torr . Other physical properties such as density and refractive index have been reported for similar compounds .
Scientific Research Applications
1. Late-stage Trifluoromethylthiolation of Benzylic C-H Bonds Benzyl trifluoromethyl sulfide plays a significant role in the late-stage trifluoromethylthiolation of benzylic C-H bonds . This process involves a metal-free and site-selective organophotoredox-catalyzed trifluoromethylthiolation of benzylic C-H bonds for a wide variety of alkyl arenes and heteroarenes . The precise and predictive regioselectivity among various C (sp 3 )-H bonds originates from an inner-sphere benzylic radical initiation mechanism .
Pesticide Research
Benzyl trifluoromethyl sulfide is a core substructure in certain pesticides . A large number of benzyl sulfides were synthesized during research of pesticides . With the protocol developed, a series of benzyl trifluoromethyl sulfide analogs were successfully obtained from aryl (4-ethylphenyl)methanones .
Drug Development
The benzylic positions in drugs are sites that readily react with cytochrome P450 oxidases via single-electron oxidation . New synthetic methodologies to incorporate a fluoroalkyl group at the benzylic site are continually being developed . The trifluoromethylthiolation of a series of drugs and complex organic molecules is overwhelmingly selective for benzyl groups .
Large Scale Trifluoromethylthiolation
The practicality of benzyl trifluoromethyl sulfide stems from its use in large scale trifluoromethylthiolation . This can be achieved with continuous flow photoredox technology .
Synthesis of Biologically Active Compounds
Benzyl trifluoromethyl sulfide can be used in the synthesis of biologically active compounds . Microbial enzymatic reactions facilitate the production of chiral organic sulfoxides (COS), and benzyl trifluoromethyl sulfide can be used as a chiral auxiliary in these reactions .
Chemical Synthesis
Benzyl trifluoromethyl sulfide is used in chemical synthesis . Its linear formula is C8H7F3S . It has a boiling point of 76-77/30 Torr .
Safety And Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Benzyl trifluoromethyl sulfide. It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
properties
IUPAC Name |
trifluoromethylsulfanylmethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3S/c9-8(10,11)12-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYBCTGEJCWZHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396356 | |
Record name | BENZYL TRIFLUOROMETHYL SULFIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl trifluoromethyl sulfide | |
CAS RN |
351-60-0 | |
Record name | BENZYL TRIFLUOROMETHYL SULFIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is innovative about the copper-catalyzed synthesis of benzyl trifluoromethyl sulfide described in the research?
A1: The research presents a novel method for direct trifluoromethylthiolation of benzylic C-H bonds using a copper catalyst. [] This method utilizes readily available and stable Silver trifluoromethanethiolate (AgSCF3) as the trifluoromethylthiolating agent and proceeds via nondirected oxidative C-H activation. [] This approach offers a more straightforward and efficient route to synthesize various benzyl trifluoromethyl sulfides compared to previous methods.
Q2: What are the advantages of using Silver trifluoromethanethiolate (AgSCF3) in this specific synthesis?
A2: Silver trifluoromethanethiolate (AgSCF3) serves as a stable and readily available trifluoromethylthiolating reagent in this reaction. [] Its use simplifies the synthetic procedure and avoids the need for complex or hazardous reagents, contributing to the method's practicality and appeal for synthesizing benzyl trifluoromethyl sulfides.
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